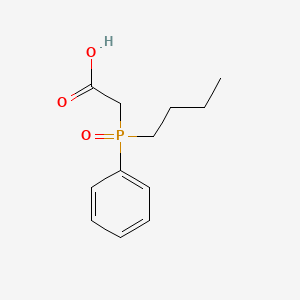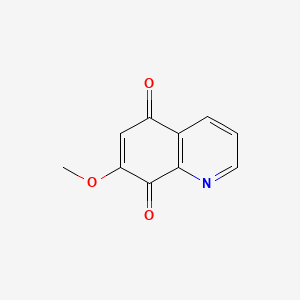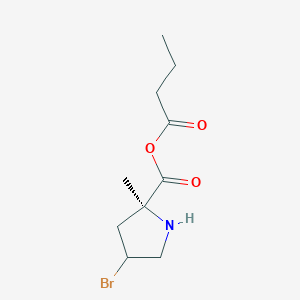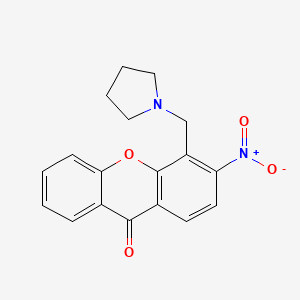![molecular formula C19H13BrN2O3 B12903158 1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]- CAS No. 680610-82-6](/img/structure/B12903158.png)
1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenyl group, a hydroxyindazole moiety, and a benzene-1,3-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The hydroxy groups are introduced via hydroxylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine, palladium catalysts, and hydroxylating agents, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxyindazole groups allows for specific interactions with biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-indazole: Lacks the hydroxy groups, resulting in different chemical properties and biological activities.
4-(1-(4-Bromophenyl)-1H-indazol-3-yl)phenol:
4-(1-(4-Bromophenyl)-6-methoxy-1H-indazol-3-yl)benzene-1,3-diol: The methoxy group alters its electronic properties and reactivity.
Uniqueness
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unique due to the presence of multiple hydroxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
Properties
CAS No. |
680610-82-6 |
|---|---|
Molecular Formula |
C19H13BrN2O3 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
4-[1-(4-bromophenyl)-6-hydroxyindazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-1-3-12(4-2-11)22-17-9-13(23)5-7-15(17)19(21-22)16-8-6-14(24)10-18(16)25/h1-10,23-25H |
InChI Key |
OTLCACUJYLHSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
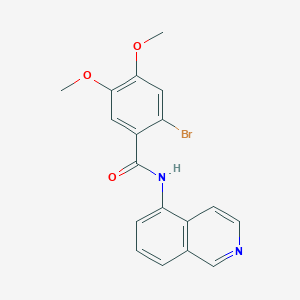
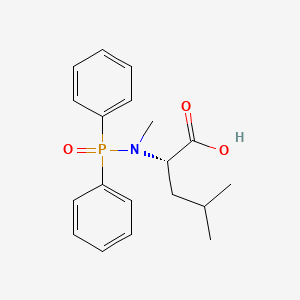
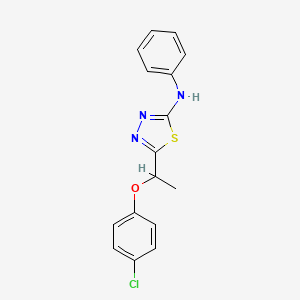
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

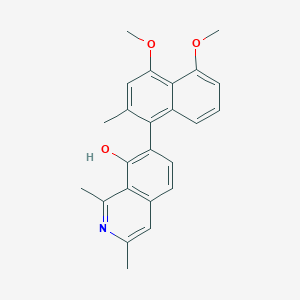
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
